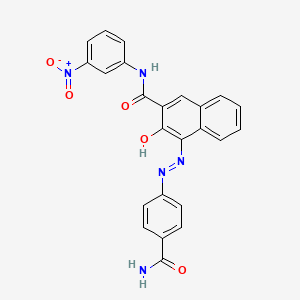
2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as carbamoyl, hydrazinylidene, nitrophenyl, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-carbamoylbenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include:
Use of continuous flow reactors: These reactors allow for better control of reaction conditions and improved scalability.
Purification techniques: Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Carbamoylphenyl)hydrazono]-N-(2-ethoxyphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide
- 4-[(4-Carbamoylphenyl)hydrazinylidene]-N-(2-methoxyphenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide
Uniqueness
2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its nitrophenyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties.
Properties
CAS No. |
163879-74-1 |
|---|---|
Molecular Formula |
C24H17N5O5 |
Molecular Weight |
455.43 |
IUPAC Name |
4-[(4-carbamoylphenyl)hydrazinylidene]-N-(3-nitrophenyl)-3-oxonaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17N5O5/c25-23(31)14-8-10-16(11-9-14)27-28-21-19-7-2-1-4-15(19)12-20(22(21)30)24(32)26-17-5-3-6-18(13-17)29(33)34/h1-13,27H,(H2,25,31)(H,26,32) |
InChI Key |
DXANJDDGEMJFHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)C2=NNC3=CC=C(C=C3)C(=O)N)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Synonyms |
2-Naphthalenecarboxamide, 4-4-(aminocarbonyl)phenylazo-3-hydroxy-N-(3-nitrophenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B574687.png)

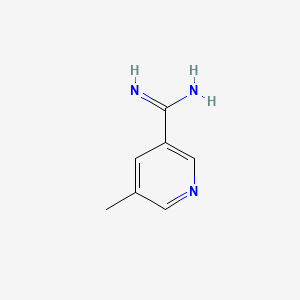
![7-Methyl-1,7-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B574698.png)
![5-Azido-1,3,8-trimethyl-6-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B574699.png)
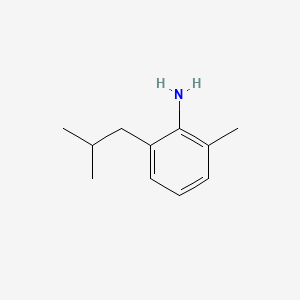
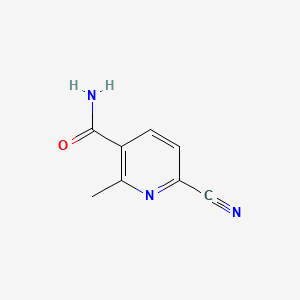
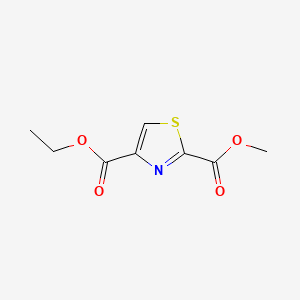
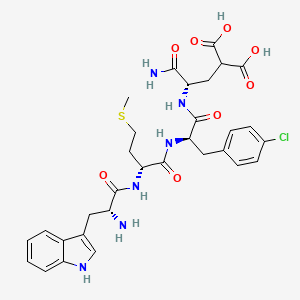
![2H-[1,3]Thiazolo[4,5-E]indazole](/img/structure/B574707.png)
